molecular formula C56H50O2Si2 B6301780 (R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol CAS No. 1041186-22-4

(R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Cat. No.: B6301780
CAS No.: 1041186-22-4
M. Wt: 811.2 g/mol
InChI Key: UKSXPYRMNPFQAG-UHFFFAOYSA-N
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Description

The compound is a complex organosilicon compound. Organosilicon compounds are those where carbon and silicon atoms are covalently bonded . They are often used in organic synthesis and materials science .


Synthesis Analysis

While specific synthesis methods for this compound were not found, organosilicon compounds are generally synthesized through various methods, including the Grignard reaction . The Grignard reaction involves the reaction of an organohalide, R-X, with magnesium metal, Mg, in an ether solvent .


Molecular Structure Analysis

The molecular structure of organosilicon compounds can vary widely depending on the specific compound. They can range from simple linear or cyclic structures to more complex three-dimensional structures .


Chemical Reactions Analysis

Organosilicon compounds can undergo a variety of chemical reactions. For example, they can participate in addition reactions, substitution reactions, and oxidation-reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds can vary widely depending on their specific structure. They can range from volatile liquids to high-melting solids, and their reactivity can also vary widely .

Scientific Research Applications

Catalyst Development

(R)-3,3'-Bis(triphenylsilyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol is utilized in developing new chiral catalysts. For instance, it was derivatized with mesityl and benzhydryl groups to yield compounds like R-H2Mes2Bitet, which was added to molybdenum complexes, leading to the development of catalysts for asymmetric olefin metathesis (Schrock et al., 2002).

Luminophore Development

This compound has been explored for its potential in creating luminophores. Binaphthyl derivatives with triphenylsilyl groups, like the one , have been shown to emit circularly polarized luminescence, which can be adjusted by modifying the bulky side groups (Sato et al., 2016).

Chemical Synthesis

It's involved in the efficient synthesis of optically pure derivatives. For example, the use of nanoruthenium particles enabled the partial hydrogenation of 1,1'-bi-2-naphthol derivatives, leading to the production of optically pure octahydro-1,1'-binaphthyls in high yields (Takasaki et al., 2007).

Material Development

In material sciences, this compound is used in the synthesis of new materials, such as aromatic polyesters containing decahydronaphthalene groups. These polyesters have good solubility and thermal stability, making them suitable for various applications (Honkhambe et al., 2010).

Asymmetric Synthesis

This compound plays a crucial role in asymmetric synthesis. For instance, it was used in the enantioselective addition of diethylzinc to aromatic aldehydes, resulting in high enantiomeric excesses of chiral alcohol products (Zhang & Chan, 1997).

Mechanism of Action

The mechanism of action of organosilicon compounds can vary widely depending on their specific structure and the context in which they are used. For example, in the context of organic synthesis, they can act as reagents, catalysts, or ligands .

Safety and Hazards

The safety and hazards associated with organosilicon compounds can vary widely depending on their specific structure. Some organosilicon compounds can be hazardous due to their reactivity or toxicity .

Future Directions

The field of organosilicon chemistry continues to be an active area of research, with potential applications in areas such as materials science, organic synthesis, and medicinal chemistry .

Properties

IUPAC Name

1-(2-hydroxy-3-triphenylsilyl-5,6,7,8-tetrahydronaphthalen-1-yl)-3-triphenylsilyl-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H50O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-18,25-36,39-40,57-58H,19-24,37-38H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSXPYRMNPFQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C6=C7CCCCC7=CC(=C6O)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H50O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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